Isoicosyl acrylate
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Overview
Description
Isoicosyl acrylate is a chemical compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, making it a valuable material in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a popular choice in the production of pressure-sensitive adhesives and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoicosyl acrylate can be synthesized through the esterification of acrylic acid with isoicosyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with isoicosyl alcohol in the presence of a catalyst, with the reaction mixture continuously fed into a reactor. The continuous flow process allows for better control of reaction conditions, higher yields, and reduced production costs. The product is then separated and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoicosyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free-radical polymerization to form polymers and copolymers. This reaction is initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and isoicosyl alcohol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and thiols, to form various derivatives.
Common Reagents and Conditions
Polymerization: Free-radical initiators (e.g., benzoyl peroxide, azobisisobutyronitrile), solvents (e.g., toluene, ethyl acetate), and controlled temperatures (e.g., 60-80°C).
Hydrolysis: Acid or base catalysts (e.g., sulfuric acid, sodium hydroxide), water, and elevated temperatures (e.g., 80-100°C).
Addition Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild temperatures (e.g., 25-40°C).
Major Products Formed
Polymerization: Polymers and copolymers of this compound.
Hydrolysis: Acrylic acid and isoicosyl alcohol.
Addition Reactions: Various derivatives, such as amides and thioesters.
Scientific Research Applications
Isoicosyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, adhesion, and resistance to environmental factors.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pressure-sensitive adhesives for medical tapes and bandages.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of isoicosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long carbon chain of this compound contributes to its flexibility and adhesive properties. During polymerization, free radicals generated by initiators react with the acrylate groups, leading to the formation of polymer chains. These chains can further cross-link, resulting in a three-dimensional network with enhanced mechanical properties.
Comparison with Similar Compounds
Isoicosyl acrylate can be compared with other acrylates, such as:
Isooctyl acrylate: Similar in structure but with a shorter carbon chain, resulting in different physical properties.
Butyl acrylate: Has a shorter carbon chain and is commonly used in the production of flexible and impact-resistant polymers.
Ethyl acrylate: Also has a shorter carbon chain and is used in the production of polymers with good weather resistance and adhesion properties.
This compound is unique due to its long carbon chain, which imparts superior flexibility, adhesion, and resistance to environmental factors compared to its shorter-chain counterparts.
Properties
CAS No. |
93858-12-9 |
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Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
18-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-23(24)25-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3 |
InChI Key |
JWGFUZXFJMCXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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